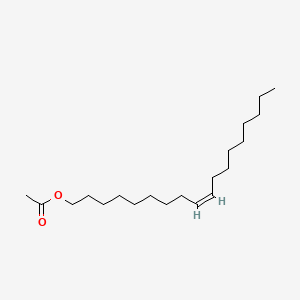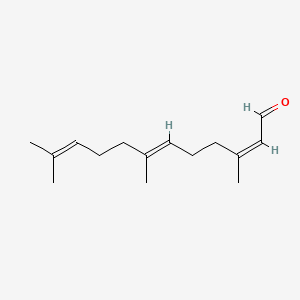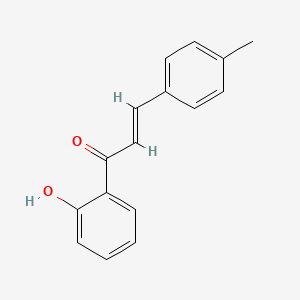
Heptadeca-1,9-dien-4,6-diyne-3,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound with the molecular formula C17H24O2. This compound is known for its unique structure, which includes two double bonds and two triple bonds, making it a subject of interest in various fields of scientific research. It is also referred to as falcarindiol, a name derived from its natural occurrence in certain plants, such as those in the Apiaceae family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves the use of organic solvents and catalysts to facilitate the formation of its complex structure. One common method involves the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires the use of palladium or copper catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. when produced on a larger scale, the process involves similar catalytic coupling reactions, with additional steps for purification and quality control to ensure the compound meets the required standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions: Heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, altering the compound’s properties.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
Heptadeca-1,9-dien-4,6-diyne-3,8-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyacetylenes and their derivatives.
Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer treatment.
Medicine: Research has shown that it can inhibit the breast cancer resistance protein, making it a candidate for drug development.
Industry: Its unique structure makes it useful in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism by which Heptadeca-1,9-dien-4,6-diyne-3,8-diol exerts its effects involves its interaction with specific molecular targets. For instance, its cytotoxic activity is attributed to its ability to inhibit the breast cancer resistance protein (BCRP/ABCG2), which plays a role in drug resistance in cancer cells. The compound’s structure allows it to bind to the protein and inhibit its function, thereby enhancing the efficacy of chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Heptadeca-1,9-dien-4,6-diyne-3,8-diol can be compared with other polyacetylenes such as:
Falcarinol: Another polyacetylene with similar cytotoxic properties but differing in its specific molecular structure.
Panaxydol: Found in ginseng, this compound shares some structural similarities but has distinct biological activities.
Falcarindiol: Often used interchangeably with this compound, it is a closely related compound with similar applications.
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which confer unique reactivity and biological properties.
Eigenschaften
IUPAC Name |
(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30779-95-4 |
Source


|
| Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE](/img/structure/B1240323.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)


![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)





![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)



